8,9-Diethoxy-5-(methylethyl)indolo[2,3-b]quinoxaline
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Overview
Description
8,9-Diethoxy-5-(methylethyl)indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents and materials.
Mechanism of Action
Target of Action
The primary target of 2,3-diethoxy-6-isopropyl-6H-indolo[2,3-b]quinoxaline is DNA . The compound predominantly intercalates into the DNA helix , disrupting processes vital for DNA replication .
Mode of Action
2,3-diethoxy-6-isopropyl-6H-indolo[2,3-b]quinoxaline interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the planar molecule between the base pairs of the DNA helix, causing disruption in the normal functioning of the DNA .
Biochemical Pathways
The primary biochemical pathway affected by 2,3-diethoxy-6-isopropyl-6H-indolo[2,3-b]quinoxaline is DNA replication . By intercalating into the DNA helix, the compound disrupts the processes that are vital for DNA replication . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
The compound’s high solubility (>27 M in acetonitrile) suggests it may have good bioavailability .
Result of Action
The result of 2,3-diethoxy-6-isopropyl-6H-indolo[2,3-b]quinoxaline’s action is the disruption of DNA replication, leading to cell cycle arrest and apoptosis . This makes the compound potentially useful as an antitumor agent .
Action Environment
The action of 2,3-diethoxy-6-isopropyl-6H-indolo[2,3-b]quinoxaline can be influenced by environmental factors. For instance, its stability and efficacy as an anolyte in nonaqueous redox flow batteries were found to be high, with 99.86% capacity retention over 49.5 hours . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indolo[2,3-b]quinoxaline derivatives typically involves condensation reactions. One common method is the condensation of isatin with o-phenylenediamine in the presence of Brønsted acids such as acetic, formic, or hydrochloric acid . Another approach involves the use of transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization . For instance, Ru(II)-catalyzed tandem ortho-C–H functionalization reactions of 2-arylquinoxalines with sulfonyl azide, followed by one-pot oxidation, have been reported to yield high product yields .
Industrial Production Methods
Industrial production methods for 8,9-Diethoxy-5-(methylethyl)indolo[2,3-b]quinoxaline are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
8,9-Diethoxy-5-(methylethyl)indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indoloquinoxaline framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted indoloquinoxalines, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
8,9-Diethoxy-5-(methylethyl)indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline: This compound has shown potential as an anticancer agent by inhibiting the PI3K/AKT/mTOR signaling pathway.
6H-Indolo[2,3-b]quinoxalines: These derivatives are known for their DNA intercalating properties and have been studied for their anticancer and antiviral activities.
Uniqueness
8,9-Diethoxy-5-(methylethyl)indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of ethoxy groups at positions 8 and 9, along with a methylethyl group at position 5, distinguishes it from other indoloquinoxaline derivatives and may contribute to its distinct pharmacological properties.
Properties
IUPAC Name |
2,3-diethoxy-6-propan-2-ylindolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-5-25-18-11-15-16(12-19(18)26-6-2)23-21-20(22-15)14-9-7-8-10-17(14)24(21)13(3)4/h7-13H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSKKEXUHZRCPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=C3C4=CC=CC=C4N(C3=N2)C(C)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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